molecular formula C13H11N3O3S B11715514 2-(4-nitrophenyl)-N'-[(E)-(thiophen-2-yl)methylidene]acetohydrazide

2-(4-nitrophenyl)-N'-[(E)-(thiophen-2-yl)methylidene]acetohydrazide

Katalognummer: B11715514
Molekulargewicht: 289.31 g/mol
InChI-Schlüssel: VNIUKHRMHGSYFN-ZROIWOOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-nitrophenyl)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It features a nitrophenyl group and a thiophene ring, connected through an acetohydrazide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide typically involves the condensation reaction between 2-(4-nitrophenyl)acetohydrazide and thiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-nitrophenyl)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

    Oxidation: The thiophene ring can be oxidized under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: 2-(4-aminophenyl)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide.

    Substitution: Depending on the nucleophile, various substituted hydrazides.

    Oxidation: Oxidized derivatives of the thiophene ring.

Wissenschaftliche Forschungsanwendungen

2-(4-nitrophenyl)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

Wirkmechanismus

The mechanism of action of 2-(4-nitrophenyl)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitrophenyl and thiophene moieties may play a role in binding to specific sites, leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-nitrophenyl)hydrazinecarboxamide: Similar structure but lacks the thiophene ring.

    2-(4-nitrophenyl)-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

2-(4-nitrophenyl)-N’-[(E)-(thiophen-2-yl)methylidene]acetohydrazide is unique due to the presence of both the nitrophenyl and thiophene groups, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C13H11N3O3S

Molekulargewicht

289.31 g/mol

IUPAC-Name

2-(4-nitrophenyl)-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C13H11N3O3S/c17-13(15-14-9-12-2-1-7-20-12)8-10-3-5-11(6-4-10)16(18)19/h1-7,9H,8H2,(H,15,17)/b14-9-

InChI-Schlüssel

VNIUKHRMHGSYFN-ZROIWOOFSA-N

Isomerische SMILES

C1=CSC(=C1)/C=N\NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

C1=CSC(=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.